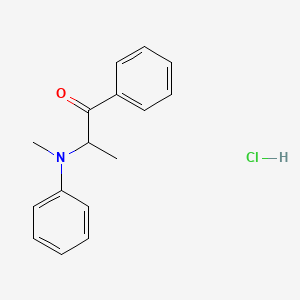

N-phenylmethcathinone Hydrochloride

Description

Contextualization within Contemporary Psychoactive Substance Research

The study of N-phenylmethcathinone hydrochloride falls under the broad umbrella of research into novel psychoactive substances (NPS). These substances are often synthesized to explore structure-activity relationships and to understand their interactions with biological systems. The continuous emergence of new synthetic cathinone (B1664624) derivatives necessitates ongoing research to characterize their chemical properties and pharmacological actions. This research is vital for the development of analytical methods for their detection and for understanding their potential neurochemical effects.

Historical Trajectories of Substituted Cathinone Analogues in Chemical Science

The scientific exploration of cathinone and its derivatives has a rich history. Following the elucidation of the structure of cathinone, chemists began to synthesize a wide array of analogues to investigate how structural modifications influence psychoactive properties. Early research established that modifications to the amino group, the alkyl side chain, and the phenyl ring of the cathinone backbone can profoundly alter a compound's potency and its selectivity for different monoamine transporters. acs.orgfrontiersin.org The synthesis of N-phenylmethcathinone represents a specific modification where a phenyl group is attached to the nitrogen atom of the methcathinone (B1676376) structure, a line of inquiry aimed at understanding the impact of N-aryl substitution on receptor interaction. acs.org

Significance of this compound as an Emerging Research Chemical

This compound is significant as a research chemical for several reasons. Its unique N-aryl substitution provides a valuable tool for probing the steric and electronic requirements of the binding pockets of monoamine transporters. By comparing its pharmacological profile to that of other N-substituted and ring-substituted cathinones, researchers can gain a more nuanced understanding of the structure-activity relationships within this class of compounds. acs.orgfrontiersin.org This knowledge is instrumental in designing more selective and potent ligands for these transporters, which can be used as pharmacological tools to study their role in neurotransmission.

Overview of Research Paradigms Applied to Novel Chemical Entities

The scientific investigation of a novel chemical entity like this compound typically follows a well-established research paradigm. This process begins with the chemical synthesis and purification of the compound, followed by its structural elucidation using a variety of spectroscopic techniques. Once the structure is confirmed, in vitro pharmacological studies are conducted to determine its binding affinities and functional activities at relevant biological targets, such as the dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. nih.govnih.gov Further research may involve in vitro metabolism studies to identify the major metabolic pathways. Finally, the development of validated analytical methods for its detection in various matrices is a crucial step for forensic and research purposes.

Chemical and Physical Properties

| Property | Inferred Value/Characteristic |

| Chemical Formula | C₁₆H₁₇NO·HCl |

| Molecular Weight | 275.77 g/mol |

| Appearance | Likely a white or off-white crystalline solid |

| Solubility | Expected to be soluble in water and polar organic solvents |

| IUPAC Name | 1-phenyl-2-(phenylamino)propan-1-one hydrochloride |

Synthesis and Characterization

The synthesis of this compound would likely follow established synthetic routes for cathinone derivatives. A common method involves the α-bromination of propiophenone (B1677668), followed by nucleophilic substitution with aniline (B41778) to form the N-phenylmethcathinone free base. Subsequent treatment with hydrochloric acid would yield the hydrochloride salt.

Characterization of the synthesized compound would rely on a combination of analytical techniques:

Mass Spectrometry (MS): This technique would be employed to determine the molecular weight and to study the fragmentation pattern of the molecule, aiding in its structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the carbonyl (C=O) group and the N-H bond of the secondary amine hydrochloride.

Pharmacological Profile

The pharmacological profile of this compound is predicted to involve interactions with monoamine transporters, which are responsible for the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) from the synaptic cleft.

Mechanism of Action

Based on the structure-activity relationships of other synthetic cathinones, N-phenylmethcathinone is expected to act as a monoamine transporter inhibitor, and potentially as a releasing agent. nih.govnih.gov The N-phenyl group is a bulky substituent that is likely to influence its affinity and selectivity for the different transporters.

Receptor Binding Affinity

Quantitative data on the binding affinities (Ki) or inhibitory concentrations (IC50) of N-phenylmethcathinone at DAT, SERT, and NET are not widely published. However, studies on related N-substituted cathinones suggest that the nature of the N-substituent plays a critical role in determining the potency and selectivity profile. frontiersin.org It is hypothesized that the N-phenyl group would confer a distinct profile compared to N-alkyl or N-unsubstituted cathinones.

Interactive Table: Monoamine Transporter Affinity of Related Cathinones

The following table presents data for related cathinone derivatives to provide context for the potential pharmacological profile of N-phenylmethcathinone.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| Cathinone | 76 | 36 | 459 |

| Methcathinone | 39 | 48 | 654 |

| Ethcathinone (B106627) | 103 | 78 | 1963 |

| N-phenylmethcathinone | Data not available | Data not available | Data not available |

Data for cathinone, methcathinone, and ethcathinone are from published literature and are provided for comparative purposes.

Toxicological and Forensic Analysis

In Vitro Metabolism

The in vitro metabolism of N-phenylmethcathinone has not been specifically detailed in published literature. However, based on studies of other synthetic cathinones, it is anticipated to undergo metabolism primarily through two major pathways:

β-Ketone reduction: The carbonyl group is reduced to a hydroxyl group, forming the corresponding alcohol metabolite.

Hydroxylation: Hydroxyl groups can be added to the phenyl rings.

Further metabolism could involve N-dealkylation, though the stability of the N-phenyl bond may influence the extent of this pathway.

Forensic Analysis

The identification of N-phenylmethcathinone in forensic samples would be achieved using standard analytical toxicology techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for the detection and quantification of novel psychoactive substances. The mass spectrum of N-phenylmethcathinone would show a characteristic molecular ion peak and fragmentation pattern that would allow for its unambiguous identification. High-resolution mass spectrometry would provide a highly accurate mass measurement, further confirming its elemental composition.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H18ClNO |

|---|---|

Molecular Weight |

275.77 g/mol |

IUPAC Name |

2-(N-methylanilino)-1-phenylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C16H17NO.ClH/c1-13(16(18)14-9-5-3-6-10-14)17(2)15-11-7-4-8-12-15;/h3-13H,1-2H3;1H |

InChI Key |

NAVAUHSYPSENCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N(C)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Analysis of N Phenylmethcathinone Hydrochloride

Chemical Synthesis Pathways for N-Phenylmethcathinone Hydrochloride

The synthesis of this compound, a substituted cathinone (B1664624), can be approached through several established chemical routes commonly employed for this class of compounds. These methods are primarily based on the formation of the β-keto-phenethylamine scaffold. acs.orgnih.gov

One of the most prevalent methods for synthesizing ring-substituted N-methylcathinone derivatives involves the reaction of a suitably substituted α-bromopropiophenone with methylamine. europa.eu This reaction results in the formation of the corresponding cathinone, which can then be converted to its hydrochloride salt. In the case of N-phenylmethcathinone, this would involve the reaction of an appropriate phenyl-substituted α-bromopropiophenone with methylamine.

Another general synthetic route for cathinones starts with an arylnitrile, which is subjected to a Grignard reaction followed by acidic hydrolysis to produce a ketone intermediate. acs.org This ketone is then brominated to yield an α-bromoketone, which subsequently reacts with the desired amine to form the final cathinone product. acs.org This product is typically isolated as a hydrochloride salt. acs.org

Furthermore, simple cathinone derivatives can be synthesized through the oxidation of corresponding ephedrine (B3423809) or pseudoephedrine analogues. europa.eu For N-phenylmethcathinone, this would necessitate the oxidation of a phenyl-substituted N-methylephedrine or N-methylpseudoephedrine. A common oxidizing agent for this transformation is potassium permanganate (B83412) in a dilute sulfuric acid solution. europa.eu

A two-step method for preparing homochiral cathinones has also been described, which involves an initial Friedel–Crafts acylation of an aromatic compound with (S)- or (R)-N-trifluoroacetylalanyl chloride, followed by acid hydrolysis of the intermediate. researchgate.net

For instance, in syntheses involving the reaction of an α-bromopropiophenone with an amine, the temperature is a critical factor. Lower temperatures are often employed to control the exothermicity of the reaction and minimize the formation of by-products. The choice of solvent is also important, as it can influence the solubility of reactants and the reaction rate.

In oxidation reactions, such as the conversion of an ephedrine-like precursor to a cathinone, the concentration of the oxidizing agent and the reaction temperature must be carefully controlled to prevent over-oxidation or degradation of the product. europa.eu The purification of the product is also a critical step to remove any residual oxidizing agents, such as manganese, which can be toxic. europa.eu

The yield and purity of synthesized this compound are highly dependent on the chosen synthetic route and the precision with which the reaction and purification steps are carried out. Illicit laboratory productions often result in products with varying and often low purity due to non-optimized reaction conditions and inadequate purification techniques.

In academic and industrial settings, chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC) are employed to assess the purity of the final product. nih.gov These methods can separate the desired compound from unreacted starting materials, by-products, and other impurities. The hydrochloride salt of the cathinone is typically a powder, which can range from white to brown depending on its purity. europa.eu

Identification and Analysis of Synthetic Precursors to this compound

The identification of precursors is a key aspect of forensic investigations into the clandestine manufacturing of synthetic drugs.

Retrosynthetic analysis of this compound points to several key precursors. Based on the common synthetic routes for cathinones, the primary precursors would be:

A phenyl-substituted propiophenone (B1677668) : This would be the starting material for the bromination step to form the α-bromopropiophenone intermediate.

Methylamine : This is the amine source for the N-methyl group in the final compound.

A phenyl-substituted ephedrine or pseudoephedrine analogue : These would be the precursors for the oxidation pathway.

Many of these precursors are not under strict international control, making them more accessible for illicit synthesis. taylorandfrancis.com

The characterization of precursor compounds is essential for their identification. This is typically achieved using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy provide detailed information about the molecular structure of the precursors. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying functional groups present in the precursor molecules, such as the carbonyl group in propiophenone derivatives. nih.gov

Mass Spectrometry (MS) : Coupled with gas chromatography (GC-MS), mass spectrometry is a powerful tool for identifying precursors by determining their molecular weight and fragmentation patterns. nih.gov

By-product and Impurity Profiling in Illicit Synthesis of this compound

The illicit synthesis of synthetic cathinones is often characterized by the presence of various by-products and impurities. These can arise from incomplete reactions, side reactions, or the use of impure starting materials. The profiling of these impurities can provide valuable intelligence for law enforcement, potentially linking different drug seizures to a common manufacturing source.

Common impurities can include unreacted precursors, isomers of the target compound, and products of side reactions. For example, in syntheses starting from α-bromopropiophenones, impurities can arise from the reaction of the bromoketone with itself or with other nucleophiles present in the reaction mixture. In oxidation reactions, by-products can include over-oxidized compounds or products of incomplete oxidation.

The thermal instability of some synthetic cathinones can also lead to the formation of degradation products during analysis, particularly with techniques like GC-MS that involve high temperatures. ojp.gov These degradation products can sometimes be mistaken for impurities from the synthesis itself.

Structural Elucidation and Stereochemical Characterization of N Phenylmethcathinone Hydrochloride

Advanced Spectroscopic Techniques for N-Phenylmethcathinone Hydrochloride Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C NMR are employed for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the different types of protons in its structure. The aromatic protons on the two phenyl rings would appear as complex multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The single proton on the chiral carbon (methine proton) adjacent to the nitrogen and carbonyl group would likely appear as a quartet, shifted downfield due to the influence of these electron-withdrawing groups. The methyl group protons would produce a doublet in the upfield region. A broad signal corresponding to the N-H proton of the hydrochloride salt is also expected.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A key signal would be that of the carbonyl carbon, which is expected to appear significantly downfield, around 196 ppm, a characteristic region for ketones. The carbons of the two aromatic rings would generate a series of signals in the 120-140 ppm range. The aliphatic carbons—the chiral methine carbon and the methyl carbon—would be found further upfield.

The following tables provide predicted chemical shift values based on the structure of this compound and data from analogous compounds.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic Protons (C₆H₅-CO) | ~7.8 - 8.0 | Multiplet |

| Aromatic Protons (C₆H₅-NH) | ~7.0 - 7.5 | Multiplet |

| Methine Proton (CH) | ~5.0 - 5.5 | Quartet (q) |

| N-H Proton | Variable, broad | Singlet (s, broad) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~195 - 200 |

| Aromatic Carbons (ipso, ortho, meta, para) | ~125 - 140 |

| Methine Carbon (CH) | ~60 - 65 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, the IR spectrum would be dominated by a strong, sharp absorption band corresponding to the stretching vibration of the ketone carbonyl group (C=O). This peak is typically observed in the range of 1680-1700 cm⁻¹. Other key absorptions include those from the aromatic C=C bond stretches around 1600 cm⁻¹ and 1450-1500 cm⁻¹, C-H stretching vibrations from both aromatic and aliphatic groups (above and below 3000 cm⁻¹, respectively), and a broad absorption in the 2400-3200 cm⁻¹ region, which is characteristic of the N-H⁺ stretch in an amine hydrochloride salt.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine Salt (N-H⁺) | Stretch | 2400 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ketone (C=O) | Stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic (C=C) | Stretch | ~1600, 1450-1500 | Medium-Strong |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to vibrations that change the molecule's dipole moment, Raman is sensitive to vibrations that change its polarizability. For this compound, the most characteristic signals in the Raman spectrum would be from the C=O and aromatic ring vibrations. The C=O stretch would appear around 1686 cm⁻¹, similar to its IR absorption. The aromatic ring vibrations, particularly the symmetric "breathing" mode, typically produce very strong Raman signals, expected around 1597 cm⁻¹. These intense and sharp bands make Raman spectroscopy a highly effective tool for identification.

Expected Raman Shifts for this compound

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone (C=O) | Stretch | ~1685 | Medium-Strong |

| Aromatic (C=C) | Ring Stretch | ~1600 | Strong |

| Aromatic C-H | Stretch | ~3060 | Medium |

Mass Spectrometry Approaches for this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the determination of a compound's elemental formula. The chemical formula of N-phenylmethcathinone is C₁₆H₁₇NO. HRMS analysis would be performed on the protonated molecule, [M+H]⁺. The calculated exact mass of this ion is 240.1388 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition C₁₆H₁₈NO⁺, a critical step in its identification.

Calculated Exact Mass for N-Phenylmethcathinone Ions

| Ion Species | Chemical Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₁₆H₁₇NO | 239.1310 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. First, the protonated parent ion ([M+H]⁺, m/z 240.1) is selected. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these fragments are then analyzed, providing a fragmentation pattern that serves as a structural fingerprint.

For N-phenylmethcathinone, the fragmentation is expected to be dominated by cleavage of the carbon-carbon bond between the chiral center and the carbonyl group (alpha-cleavage). This process is common for cathinone (B1664624) derivatives and results in the formation of a highly stable iminium ion. This iminium ion would be the base peak (the most abundant fragment) in the spectrum. Another characteristic fragment is the benzoyl cation, formed by cleavage on the other side of the carbonyl group. Analysis of these predictable fragmentation pathways is essential for the unambiguous identification of the molecule.

Predicted MS/MS Fragmentation of Protonated N-Phenylmethcathinone ([M+H]⁺)

| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z |

|---|---|---|

| [C₆H₅-CH=N⁺H-C₆H₅] | α-cleavage (loss of CH₃CO•) | 182.10 |

| [C₆H₅-C≡O]⁺ | Cleavage adjacent to carbonyl (loss of C₁₀H₁₃N) | 105.03 |

Stereoisomeric and Chiral Analysis of this compound

The presence of a stereogenic center in the N-phenylmethcathinone molecule necessitates the use of specialized analytical techniques to resolve and characterize its enantiomers. Chiral analysis is essential for understanding the stereochemical composition of a sample, which can have significant implications for its properties and effects.

Chromatographic Separation of this compound Enantiomers

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. This is typically achieved by employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.

Several types of CSPs have been successfully utilized for the chiral resolution of cathinone derivatives, including those based on polysaccharides and cyclodextrins. For instance, cellulose-based CSPs, such as Chiralcel OD-H, have demonstrated effective separation of various chiral compounds. The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a chiral environment that allows for the differential binding of enantiomers.

Cyclodextrin-based CSPs are another important class of stationary phases for enantioseparation. Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic cavity. The separation principle relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin host and the enantiomeric guest molecules. The stability of these complexes differs for each enantiomer, resulting in their chromatographic separation.

While specific studies detailing the complete chromatographic parameters for this compound are not widely available in public literature, the general methodologies applied to structurally similar cathinones provide a strong basis for its enantioselective analysis. The selection of the appropriate CSP, mobile phase composition, and temperature are critical parameters that must be optimized to achieve baseline separation of the enantiomers.

Table 1: Illustrative Chromatographic Conditions for Chiral Separation of Cathinone Derivatives

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Beta-cyclodextrin derivative |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1, v/v/v) | Acetonitrile (B52724)/Water with buffer (e.g., 40:60, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 254 nm | UV at 230 nm |

This table represents typical starting conditions for the chiral separation of cathinone derivatives and would require optimization for this compound.

Spectroscopic Distinction of this compound Stereoisomers

Spectroscopic techniques that are sensitive to chirality can be employed to distinguish between the stereoisomers of this compound. These methods provide information about the absolute configuration and conformational preferences of the enantiomers.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is unique for each enantiomer and provides a fingerprint of its three-dimensional structure. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the analyte can be unambiguously determined. While specific VCD studies on this compound are not readily found in the literature, this technique is a powerful tool for the non-destructive stereochemical analysis of chiral molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In a standard NMR experiment, enantiomers are indistinguishable as they have identical spectra. However, in the presence of a chiral auxiliary, such as a chiral shift reagent (CSR), the enantiomers can be differentiated. Lanthanide-based CSRs are commonly used for this purpose. These reagents form diastereomeric complexes with the enantiomers, which have different magnetic environments. This results in the separation of signals for the corresponding protons or carbons in the NMR spectrum, allowing for the determination of enantiomeric purity. The magnitude of the induced shift difference depends on the specific CSR, the substrate, and the experimental conditions.

Analytical Chemistry Methodologies for N Phenylmethcathinone Hydrochloride Detection and Quantification

Chromatographic Method Development for N-Phenylmethcathinone Hydrochloride

The development of robust chromatographic methods is essential for the reliable analysis of this compound. The choice of technique depends on the analytical objective, whether it be rapid screening, definitive identification, or precise quantification. Key considerations in method development include the physicochemical properties of the analyte, the nature of the sample matrix, and the required sensitivity and selectivity.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For amine-containing compounds like N-phenylmethcathinone, derivatization is often necessary to improve chromatographic properties, such as thermal stability and volatility, and to reduce peak tailing. Common derivatizing agents for cathinones and related stimulants include silylating agents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) or acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA). researchgate.net

The choice of carrier gas is also a critical parameter in GC method development. While helium has traditionally been the most common carrier gas, hydrogen and nitrogen are viable alternatives. nih.gov Hydrogen can offer faster analysis times and higher efficiency, while nitrogen is a lower-cost option, though it may lead to longer run times. nih.gov The selection of the GC column is paramount, with capillary columns featuring a variety of stationary phases (e.g., 5% phenyl-methylpolysiloxane) being standard for drug analysis. Temperature programming, where the column temperature is increased during the run, is typically employed to ensure the efficient elution of analytes with different boiling points.

For hydrochloride salts, direct injection into a hot GC inlet can sometimes lead to thermal degradation or unwanted reactions. unodc.org Therefore, sample preparation often involves a liquid-liquid extraction to isolate the free base form of N-phenylmethcathinone before derivatization and injection.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for the direct analysis of this compound without the need for derivatization. mdpi.com Reversed-phase HPLC is the most common mode used for this class of compounds.

Method development typically involves a C18 (octadecylsilyl) or C8 stationary phase, which provides good retention and separation for moderately polar compounds. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govsemanticscholar.org Adjusting the pH of the aqueous buffer is crucial for controlling the retention and peak shape of ionizable compounds like N-phenylmethcathinone. For amine compounds, a slightly acidic pH (e.g., pH 2.8-4.7) is often used to ensure the analyte is in its protonated, more water-soluble form, leading to better peak symmetry. nih.govsemanticscholar.org Detection is commonly performed using a diode-array detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance. nih.gov

A typical HPLC method for a related hydrochloride salt is detailed in the table below, which could serve as a starting point for developing a method for this compound.

Table 1: Example HPLC Method Parameters for a Pharmaceutical Hydrochloride Salt

| Parameter | Condition |

|---|---|

| Column | Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | 10 mM Phosphate Buffer (pH 2.8) with 0.5% Triethylamine : Methanol (68:32, v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | Diode Array Detector at 280 nm nih.gov |

| Column Temperature | 30°C semanticscholar.org |

This table presents a validated HPLC method for the simultaneous determination of pheniramine (B192746) maleate (B1232345) and naphazoline (B1676943) hydrochloride, illustrating typical conditions applicable to the analysis of similar compounds.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.

The principles of method development for UHPLC are similar to those for HPLC, but the parameters are adapted to leverage the benefits of the technology. The primary advantages of developing a UHPLC method for this compound would be a drastic reduction in analysis time and lower solvent consumption. A method that takes 10 minutes on an HPLC system could potentially be run in under 2 minutes on a UHPLC system, significantly increasing sample throughput. The higher efficiency of UHPLC columns also leads to sharper, narrower peaks, which improves resolution and enhances detection limits. While specific UHPLC methods for this compound are not extensively documented in the literature, methods developed for HPLC can be readily transferred to UHPLC platforms with appropriate adjustments to flow rate and gradient conditions.

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique that is particularly useful for the preliminary screening of substances. nih.gov It can be used to presumptively identify this compound in seized samples or to quickly check for the presence of adulterants. jrespharm.com

In TLC, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This differential migration results in separation. nih.gov

After development, the separated spots are visualized. For a compound like N-phenylmethcathinone, visualization can be achieved by observing the plate under UV light (if the compound is UV active) or by spraying the plate with a chemical visualizing reagent that reacts with the analyte to produce a colored spot. nih.govphytopharmajournal.com The retention factor (Rf value), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, can be calculated and compared to that of a reference standard for identification. While TLC is primarily a qualitative technique, quantitative analysis is possible using a densitometer to measure the intensity of the spots. nih.gov

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are the gold standard for analyte identification and quantification. The coupling of chromatography with mass spectrometry provides a powerful tool for the analysis of complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific and sensitive detection capabilities of MS. It is the method of choice for the definitive identification and quantification of many drugs of abuse, including cathinone (B1664624) derivatives. researchgate.netscispace.com

For the analysis of N-phenylmethcathinone, a sample extract would first be derivatized, as discussed in the GC section, to improve its chromatographic behavior. The derivatized analyte is then separated from other components on the GC column before entering the mass spectrometer. In the MS, the molecules are ionized (typically by electron ionization, EI), which causes them to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for unambiguous identification.

For quantification, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. In SIM mode, instead of scanning the entire mass range, the instrument is set to detect only a few specific ions that are characteristic of the target analyte. This approach significantly enhances sensitivity and selectivity by reducing chemical noise from the matrix. A validated GC-MS method for the related compound methcathinone (B1676376) demonstrated excellent linearity, precision, and accuracy, as detailed in the table below. researchgate.net A similar approach would be directly applicable to the quantification of this compound.

Table 2: Performance of a Validated GC-MS Method for Methcathinone Quantification

| Validation Parameter | Result |

|---|---|

| Linearity (r²) | > 0.98 |

| Concentration Range | 20–2,000 ng/mL |

| Intra-assay Imprecision | 1.6–12.5% |

| Inter-assay Imprecision | 1.5–9.5% |

| Intra-assay Accuracy | -5.9 to 6.7% |

Data from a validated GC-MS method for the detection and quantification of cathine, cathinone, methcathinone, and ephedrine (B3423809) in oral fluid. researchgate.net The method involved derivatization with heptafluorobutyric anhydride and analysis in SIM mode.

LC-Mass Spectrometry (LC-MS/MS) for this compound Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a definitive and widely adopted technique for the detection and quantification of synthetic cathinones, including this compound. nih.govmdpi.com This method offers high sensitivity and specificity, making it suitable for complex matrices such as blood and urine. mdpi.com

The process involves two key stages. First, liquid chromatography (LC) separates the compound of interest from other substances within a sample. The separation is typically achieved using a C18 or similar reversed-phase column. mdpi.comnih.gov A gradient elution with a mobile phase consisting of solvents like acetonitrile or methanol and an aqueous solution containing a modifier like formic acid is commonly used to achieve efficient separation. nih.govnih.gov

Following chromatographic separation, the sample enters the tandem mass spectrometer (MS/MS). Here, molecules are ionized, typically using an electrospray ionization (ESI) source operating in positive mode. mdpi.com The mass spectrometer then isolates the specific precursor ion of N-phenylmethcathinone, fragments it, and detects the resulting product ions. This process of monitoring specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target compound. mdpi.com The selection of specific MRM transitions is a critical step in method development to ensure selectivity. nih.gov

LC-MS/MS methods have been developed for the simultaneous detection of a wide array of new psychoactive substances (NPS), including numerous synthetic cathinones. mdpi.com For instance, a validated method for 163 substances in blood, including 120 NPS, demonstrated the capability of LC-MS/MS for broad screening and quantification. mdpi.com

Table 1: Example LC-MS/MS Parameters for Synthetic Cathinone Analysis The following table is a composite representation of typical parameters and does not represent a single specific study but is based on common findings.

Ion Mobility Spectrometry (IMS) for this compound Screening

Ion Mobility Spectrometry (IMS) is a valuable technique for the rapid screening of seized materials for the presence of synthetic cathinones. researchgate.net This method separates ions based on their size, shape, and charge as they drift through a gas under the influence of an electric field. IMS is particularly useful as a presumptive field test due to its speed and portability. researchgate.net

Studies have demonstrated the effectiveness of standard ⁶³Ni ionization IMS for screening representative cathinones. In an analysis of 13 products marketed as "bath salts," IMS positively detected at least one cathinone in 77% of the samples, indicating its utility as a rapid and efficient screening tool. researchgate.net

For enhanced performance, high-performance ion mobility spectrometry (HPIMS) coupled with electrospray ionization (ESI) offers advantages such as direct sample ionization and higher resolution. researchgate.net When further combined with mass spectrometry (HPIMS-MS), the technique provides an added benefit of identifying specific ion peaks, which is especially useful in complex mixtures containing closely related cathinones. researchgate.net

Validation of Analytical Methods for this compound

The validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose. For forensic and clinical toxicology, this involves a comprehensive evaluation of several key parameters to guarantee reliable and reproducible results. nih.govnih.gov

Linearity and Dynamic Range Determination for this compound Assays

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. This is typically evaluated by analyzing a series of calibration standards at different concentrations. nih.gov The dynamic range is the concentration span over which the method is linear and quantifiable.

For synthetic cathinone analysis using LC-MS/MS, linearity is often established over a range relevant to expected concentrations in forensic or clinical samples. For example, a method for 28 synthetic cathinones in urine was linear from 0.5-1 µg/L to 100 µg/L. nih.gov Another method for various illicit substances reported linearity in the concentration range of 5 to 100 ng/mL. nih.gov The coefficient of determination (R²) is calculated from the calibration curve, with a value of >0.9900 generally considered acceptable, indicating a strong linear relationship. mdpi.comnih.gov

Precision and Accuracy Assessment of this compound Analytical Methods

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the coefficient of variation (%CV) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). nih.gov

Accuracy is the closeness of the agreement between the mean of a series of measurements and the true or accepted value. nih.gov It is often reported as the percentage of the nominal or target concentration.

Validation studies for synthetic cathinones report precision and accuracy data for different concentration levels (low, medium, and high). For a method analyzing 28 synthetic cathinones, imprecision was below 15.9% and accuracy ranged from 85.2% to 118.1%. nih.gov Another study on oral fluid analysis reported intra-day precision with %CV between 0.0% and 12.7% and accuracy between 84.8% and 103.6% of the target concentration. nih.gov

Table 2: Example Validation Parameters for Synthetic Cathinone Assays This table presents typical validation data from various studies on synthetic cathinones.

Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample but not necessarily quantified with acceptable precision and accuracy. nih.gov The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. nih.gov The LOQ is a critical parameter for reporting quantitative results, especially at low concentrations.

For LC-MS/MS methods targeting synthetic cathinones, these limits are typically in the low nanogram per milliliter (ng/mL) or microgram per liter (µg/L) range. One comprehensive method reported LOQs ranging from 0.02 to 1.5 ng/mL for various NPS. mdpi.com A study on 28 synthetic cathinones in urine established LODs of 0.25-1 µg/L. nih.gov Another method for cathinones in oral fluid had LODs between 0.025-0.1 ng/mL and LOQs from 0.2-0.5 ng/mL. nih.gov

Metabolic Pathways and Metabolite Identification of N Phenylmethcathinone Hydrochloride

In Vitro Metabolism Studies of N-Phenylmethcathinone Hydrochloride

In vitro metabolism studies are the cornerstone for characterizing the metabolic pathways of new psychoactive substances. These experimental models utilize subcellular fractions and recombinant enzymes to simulate the metabolic processes that occur within the liver, the primary site of drug metabolism.

Human liver microsomes (HLMs) are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. thermofisher.com Incubation of this compound with HLMs in the presence of necessary cofactors, such as NADPH, initiates the metabolic process. nih.gov

The general procedure for such a study is outlined below:

| Step | Description |

| 1. Preparation | A reaction mixture is prepared containing pooled human liver microsomes, a phosphate (B84403) buffer to maintain pH (typically 7.4), and the test compound, this compound, at a specific concentration. |

| 2. Pre-incubation | The mixture is pre-incubated at 37°C to allow the compound to interact with the microsomal enzymes. |

| 3. Initiation | The metabolic reaction is initiated by the addition of an NADPH-regenerating system, which provides the necessary reducing equivalents for CYP enzyme activity. nih.gov |

| 4. Incubation | The reaction is allowed to proceed for a defined period, with samples being collected at various time points. |

| 5. Termination | The reaction is stopped at each time point by the addition of a quenching solvent, such as a cold organic solvent (e.g., acetonitrile (B52724) or methanol), which precipitates the proteins. |

| 6. Sample Processing | The samples are then centrifuged to separate the precipitated proteins from the supernatant containing the parent compound and its metabolites. |

| 7. Analysis | The supernatant is analyzed using advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to identify and quantify the parent drug and its metabolites. |

These studies are crucial for determining the rate of metabolism and for the initial identification of metabolic products.

While microsomes contain the bulk of Phase I enzymes, the cytosolic fraction of liver cells contains other important enzymes, including some involved in both Phase I (e.g., alcohol dehydrogenase) and Phase II (e.g., sulfotransferases) metabolism. To get a more complete picture of metabolism, studies may also utilize S9 fractions, which are the supernatant from a 9,000g centrifugation of liver homogenate and contain both microsomal and cytosolic enzymes. mdpi.com

The cytochrome P450 (CYP) system is a superfamily of heme-containing monooxygenases that are the primary enzymes involved in Phase I drug metabolism. nih.gov These enzymes catalyze the oxidation of a wide variety of xenobiotics. nih.gov The specific CYP isozymes involved in the metabolism of this compound can be identified through studies with recombinant CYP enzymes and by using specific chemical inhibitors of different CYP isozymes in HLM incubations. Given that structurally similar cathinones are primarily metabolized by CYP2D6, it is plausible that this isozyme plays a significant role in the biotransformation of N-phenylmethcathinone. nih.gov

The catalytic cycle of CYP enzymes involves the binding of the substrate to the enzyme's active site, followed by a series of electron transfers from NADPH, ultimately leading to the insertion of an oxygen atom into the substrate. nih.gov This process increases the hydrophilicity of the compound, preparing it for subsequent metabolic reactions or excretion. nih.gov

Drug metabolism is broadly categorized into Phase I and Phase II reactions. fiveable.me

Phase I Reactions: These are also known as functionalization reactions, as they introduce or expose a functional group on the parent compound. pharmaguideline.com For N-phenylmethcathinone, the expected Phase I reactions, based on the metabolism of other synthetic cathinones, include:

Oxidation: This is a common reaction catalyzed by CYP enzymes and can occur at various positions on the molecule. mdpi.com This may involve hydroxylation of the phenyl ring or the alkyl chain.

Reduction: The ketone group in the methcathinone (B1676376) structure can be reduced to a secondary alcohol.

N-dealkylation: The methyl group attached to the nitrogen atom can be removed.

Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the functional group introduced in Phase I. fiveable.me This process significantly increases the water solubility of the metabolite, facilitating its excretion from the body. For N-phenylmethcathinone metabolites, the primary Phase II reaction is expected to be:

Glucuronidation: This involves the attachment of glucuronic acid to a hydroxyl group, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

Identification and Characterization of this compound Metabolites

The identification and structural characterization of metabolites are critical for understanding the complete metabolic profile of a drug.

The structural elucidation of metabolites is typically achieved using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. This technique allows for the separation of different metabolites and provides accurate mass measurements, which are used to determine their elemental composition.

The general workflow for metabolite identification is as follows:

| Step | Description |

| 1. LC-HRMS Analysis | The samples from the in vitro metabolism studies are analyzed by LC-HRMS. The parent compound and its metabolites are separated based on their physicochemical properties and then ionized. |

| 2. Mass Spectral Data Acquisition | The mass spectrometer acquires high-resolution mass spectra of the parent ion (MS1) and its fragment ions (MS2 or tandem MS). |

| 3. Metabolite Profiling | The data is processed to identify potential metabolites by searching for predicted mass shifts from the parent drug corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation). |

| 4. Structural Elucidation | The fragmentation patterns of the potential metabolites in the MS2 spectra are analyzed to determine the site of metabolic modification. Comparison with the fragmentation of the parent compound helps in identifying the structural changes. |

| 5. Confirmation (if possible) | The proposed structures of the metabolites can be confirmed by synthesizing authentic standards and comparing their chromatographic retention times and mass spectra with those of the metabolites observed in the in vitro studies. |

Based on the metabolism of related cathinone (B1664624) derivatives, a proposed metabolic pathway for N-phenylmethcathinone can be hypothesized, leading to the formation of several Phase I and Phase II metabolites.

Proposed Phase I Metabolites of N-Phenylmethcathinone

| Metabolite | Proposed Metabolic Reaction |

| N-phenylcathinone | N-demethylation |

| Hydroxy-N-phenylmethcathinone | Aromatic hydroxylation |

| Dihydro-N-phenylmethcathinone | Reduction of the keto group |

Proposed Phase II Metabolite of N-Phenylmethcathinone

| Metabolite | Proposed Metabolic Reaction |

| Hydroxy-N-phenylmethcathinone-glucuronide | Glucuronidation of the hydroxylated metabolite |

This systematic approach, combining in vitro metabolism studies with advanced analytical techniques, is essential for elucidating the metabolic pathways and identifying the metabolites of this compound.

Development of Analytical Assays for this compound Metabolites

The accurate identification and quantification of this compound and its metabolites in biological matrices are crucial for forensic and clinical toxicology. A variety of sophisticated analytical techniques are employed for this purpose, with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) being the most prominent methods. These techniques offer high sensitivity and specificity, which are essential for detecting the typically low concentrations of metabolites in biological samples. researchgate.net

Sample preparation is a critical first step in the analytical workflow. Common biological matrices analyzed include blood, urine, and hair. researchgate.net Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently used to isolate the target analytes from the complex biological matrix and minimize interference. researchgate.net For urine samples, an enzymatic hydrolysis step is often included to cleave conjugated metabolites, such as glucuronides, back to their parent forms, allowing for their detection.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), has become an indispensable tool for the identification and structural elucidation of novel metabolites. researchgate.net The high mass accuracy and resolution of these instruments allow for the determination of the elemental composition of metabolites, providing crucial clues to their structure. Tandem mass spectrometry (MS/MS) further aids in structural characterization by inducing fragmentation of the metabolite ions and analyzing the resulting fragment ions.

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique, often employed for routine screening and confirmation. researchgate.net Derivatization is sometimes necessary to improve the volatility and thermal stability of the metabolites for GC analysis. The development of validated analytical methods, including parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, is essential to ensure the reliability of the results.

Interactive Table: Analytical Techniques for Cathinone Metabolite Detection

| Analytical Technique | Sample Preparation | Key Advantages |

|---|---|---|

| LC-MS/MS | LLE, SPE, Dilution | High sensitivity and specificity, suitable for a wide range of compounds. researchgate.net |

| GC-MS | LLE, SPE, Derivatization | Well-established, provides good chromatographic separation. researchgate.net |

| LC-HRMS | LLE, SPE, Dilution | High mass accuracy for unknown metabolite identification. researchgate.net |

Comparative Metabolism of this compound with Related Cathinones

The metabolism of this compound is best understood in the context of its chemical relatives within the synthetic cathinone class. The core structure of synthetic cathinones, a β-keto-phenethylamine, is the primary target for metabolic enzymes. The specific metabolic pathways and the resulting metabolites can, however, vary depending on the substitutions on the aromatic ring, the α-carbon, and the amino group.

Common metabolic transformations observed across a range of synthetic cathinones include:

Reduction of the β-keto group: This is a primary metabolic pathway for many cathinones, resulting in the formation of the corresponding alcohol metabolite. This reaction is often stereoselective, leading to the formation of different diastereomers.

N-dealkylation: For cathinones with alkyl substituents on the nitrogen atom, the removal of these alkyl groups is a common metabolic step. For instance, N-ethylpentedrone undergoes N-deethylation.

Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the alkyl side chain is another frequent metabolic modification. The position of hydroxylation can vary between different cathinone analogues.

Oxidation: Further oxidation of hydroxylated metabolites can lead to the formation of more polar compounds, such as carboxylic acids.

Phase II Conjugation: The metabolites formed during Phase I reactions, particularly those with hydroxyl groups, can undergo conjugation with endogenous molecules like glucuronic acid (glucuronidation) or sulfate (sulfation). This process increases the water solubility of the metabolites, facilitating their excretion from the body.

For instance, studies on N-ethylpentedrone and 4-chloromethcathinone have identified keto group reduction, hydroxylation, and dealkylation as common metabolic pathways. nih.gov Similarly, the metabolism of other cathinones like 4-MPD and 2-NMC also involves reduction of the oxo group and N-demethylation. The specific metabolites and their relative abundance can differ, providing a unique metabolic signature for each compound.

Understanding these comparative metabolic profiles is crucial for several reasons. It allows for the prediction of potential metabolites of new synthetic cathinones based on their chemical structure. Furthermore, it aids in the development of analytical methods that can simultaneously detect a range of cathinones and their common metabolites, which is particularly important in forensic investigations where the specific ingested substance may be unknown.

Interactive Table: Common Metabolic Pathways of Synthetic Cathinones

| Metabolic Pathway | Description | Example Cathinones |

|---|---|---|

| β-Keto Reduction | Conversion of the ketone group to a hydroxyl group. | N-ethylpentedrone, 4-chloromethcathinone nih.gov |

| N-Dealkylation | Removal of an alkyl group from the nitrogen atom. | N-ethylpentedrone nih.gov |

| Hydroxylation | Addition of a hydroxyl group to the molecule. | N-ethylpentedrone, 4-chloromethcathinone nih.gov |

| Glucuronidation | Conjugation with glucuronic acid. | N-ethylpentedrone, 4-chloromethcathinone nih.gov |

Pharmacological Mechanisms of Action of N Phenylmethcathinone Hydrochloride: an in Vitro Perspective

Ligand-Receptor Binding Profiles of N-Phenylmethcathinone Hydrochloride

The initial step in understanding the pharmacological effects of a compound is to determine its binding affinity for various receptors and transporters in the central nervous system. For substituted cathinones, the primary targets are the monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).

Radioligand Binding Assays for this compound Receptor Affinity

Radioligand binding assays are a standard in vitro method used to determine the affinity of a compound for a specific receptor or transporter. In these assays, a radiolabeled ligand with known high affinity for the target is competed off by the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding is known as the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

While specific Ki values for this compound are not available, studies on a wide range of substituted cathinones have revealed key structure-activity relationships. For instance, substitutions on the phenyl ring and the nitrogen atom significantly influence the affinity for monoamine transporters.

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| Methcathinone (B1676376) | 134 | 45 | 3140 |

| 4-Methylmethcathinone (Mephedrone) | 121 | 50 | 229 |

| 3,4-Methylenedioxypyrovalerone (MDPV) | 2.4 | 1.8 | 3380 |

| α-Pyrrolidinopentiophenone (α-PVP) | 14.2 | 12.1 | >10000 |

Data compiled from various in vitro studies on substituted cathinones.

Based on its structure, N-phenylmethcathinone, which has a phenyl group attached to the nitrogen atom, would be expected to exhibit a unique binding profile. The bulky phenyl group on the nitrogen may influence its interaction with the binding pockets of the monoamine transporters, potentially altering its affinity and selectivity compared to cathinones with smaller N-alkyl substituents.

Assessment of this compound Interaction with Monoamine Transporters

The interaction of substituted cathinones with monoamine transporters is the primary mechanism underlying their psychoactive effects. These compounds can act as either uptake inhibitors (blockers) or substrates (releasers) at DAT, NET, and SERT.

Uptake Inhibitors (Blockers): These compounds bind to the transporter protein and prevent the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations. Cocaine is a classic example of a monoamine uptake inhibitor.

Substrates (Releasers): These compounds are transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters and can induce reverse transport, leading to a non-vesicular release of neurotransmitters into the synapse. Amphetamine is a well-known monoamine releaser.

Many substituted cathinones exhibit a mixed profile, acting as both uptake inhibitors and releasers, with varying potencies at each of the monoamine transporters. The specific structural features of the cathinone (B1664624) molecule determine its primary mechanism of action. For this compound, the presence of the N-phenyl group is a key determinant of its likely interaction with monoamine transporters.

In Vitro Functional Assays for this compound Activity

Functional assays are crucial for determining not just if a compound binds to a target, but how it affects the function of that target. For substituted cathinones, these assays typically measure the inhibition of neurotransmitter reuptake and the promotion of neurotransmitter release.

Neurotransmitter Release and Reuptake Inhibition Studies with this compound

In vitro studies using synaptosomes or cells expressing recombinant human monoamine transporters are employed to quantify the potency of substituted cathinones to inhibit neurotransmitter uptake and elicit neurotransmitter release.

Reuptake Inhibition: The potency of a compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin is typically expressed as its IC50 value. A lower IC50 value indicates greater potency.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| Methcathinone | 295 | 78 | 1360 |

| 4-Methylmethcathinone (Mephedrone) | 467 | 157 | 512 |

| 3,4-Methylenedioxypyrovalerone (MDPV) | 4.1 | 3.9 | 2660 |

| α-Pyrrolidinopentiophenone (α-PVP) | 18.4 | 26.2 | >10000 |

Data compiled from various in vitro studies on substituted cathinones.

Neurotransmitter Release: The ability of a compound to induce neurotransmitter release is often measured by pre-loading synaptosomes or cells with a radiolabeled neurotransmitter and then measuring the amount of radioactivity released upon exposure to the compound. The potency is expressed as the EC50 value.

Based on the structure-activity relationships of other N-substituted cathinones, it is plausible that this compound acts as a monoamine transporter inhibitor, though its potency and selectivity would need to be determined experimentally. The bulky N-phenyl substituent may favor a blocker-type mechanism over a substrate-type (releaser) mechanism.

Cellular Signaling Pathway Modulation by this compound

The interaction of substituted cathinones with monoamine transporters leads to downstream effects on intracellular signaling pathways. The increased extracellular concentrations of dopamine, norepinephrine, and serotonin activate their respective G-protein coupled receptors (GPCRs) on postsynaptic neurons.

Activation of these receptors can lead to the modulation of various second messenger systems, including:

Cyclic Adenosine Monophosphate (cAMP) Pathway: Activation of D1-like dopamine receptors and most adrenergic and serotonergic receptors can lead to an increase in intracellular cAMP levels.

Phosphoinositide Pathway: Activation of D2-like dopamine receptors and certain serotonin receptors can inhibit the formation of cAMP or activate the phosphoinositide signaling cascade, leading to the mobilization of intracellular calcium.

These initial signaling events can then trigger downstream kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which can ultimately lead to changes in gene expression and neuronal plasticity. While the general principles of monoamine receptor signaling are well-established, specific in vitro studies detailing the modulation of these pathways by this compound are currently lacking.

Enzyme Interaction and Inhibition Studies of this compound

The metabolic fate of substituted cathinones is an important aspect of their pharmacology. In vitro studies using human liver microsomes or recombinant cytochrome P450 (CYP) enzymes are used to identify the key enzymes responsible for their metabolism.

The metabolism of cathinone derivatives typically involves:

Reduction of the β-keto group: This is a major metabolic pathway for many cathinones.

N-dealkylation: Removal of the substituent on the nitrogen atom.

Hydroxylation of the phenyl ring.

The specific CYP enzymes involved in the metabolism of this compound have not been identified. However, studies on other cathinones have implicated various CYP isoforms, including CYP2D6, CYP2C19, and CYP1A2.

Furthermore, some drugs can act as inhibitors of CYP enzymes, leading to potential drug-drug interactions. Whether this compound or its metabolites can inhibit major CYP isoforms is an area that requires further investigation through in vitro enzyme inhibition assays. Such studies are crucial for understanding the potential for pharmacokinetic interactions with other co-administered substances.

Structure Activity Relationship Sar Studies of N Phenylmethcathinone Hydrochloride and Analogues

Systematic Modification of the N-Phenylmethcathinone Hydrochloride Chemical Scaffold

The chemical scaffold of N-phenylmethcathinone offers several sites for systematic modification to explore the SAR. These modifications typically focus on three key areas: the aromatic ring, the alkyl chain, and the amino group.

Aromatic Ring Substitutions: Modifications to the phenyl ring of the N-phenylmethcathinone structure can significantly influence its interaction with monoamine transporters. Substituents can be varied in terms of their electronic properties (electron-donating or electron-withdrawing), size (steric bulk), and position on the ring (ortho, meta, or para). For instance, the introduction of halogen atoms (e.g., fluorine, chlorine, bromine) or alkyl groups at different positions on the phenyl ring can alter the compound's affinity and selectivity for DAT, NET, and SERT. Studies on related cathinones have shown that para-substituted analogues often exhibit increased serotonergic activity. acs.orgnih.gov

Alkyl Chain Modifications: The length and substitution of the α-alkyl chain (the ethyl group in methcathinone) are crucial determinants of activity. Increasing the length of this chain can impact the compound's potency and its mechanism of action (i.e., whether it acts as a reuptake inhibitor or a releasing agent). For example, in the broader class of cathinones, extending the α-alkyl group can enhance potency at the dopamine (B1211576) transporter. nih.gov

N-terminus Modifications: The nature of the substituent on the nitrogen atom is a key factor in the SAR of cathinones. In N-phenylmethcathinone, one substituent is a methyl group and the other is a phenyl group. Modifications could involve replacing the methyl group with other alkyl groups (e.g., ethyl, propyl) or exploring different aryl substituents in place of the phenyl group. The size and nature of the N-substituents can influence whether a compound acts as a substrate (releaser) or a blocker (reuptake inhibitor) at the transporters. nih.govresearchgate.net Generally, larger N-alkyl groups tend to favor reuptake inhibition over release.

The general structure of substituted cathinone (B1664624) derivatives allows for modifications at the aromatic ring, the aliphatic side chain, and the terminal amino group, providing a framework for systematic SAR studies. acs.org

Correlating Structural Changes with In Vitro Pharmacological Activity

The pharmacological activity of newly synthesized N-phenylmethcathinone analogues is typically assessed using in vitro assays that measure their ability to inhibit the uptake of monoamines by their respective transporters. These assays are commonly performed in human embryonic kidney (HEK) 293 cells that are engineered to express the human isoforms of DAT, NET, and SERT. The potency of the compounds is usually expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Illustrative In Vitro Activity of Selected Cathinone Analogues at Monoamine Transporters

| Compound | Substitution | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | DAT/SERT Ratio |

| Methcathinone (B1676376) | N-methyl | Data not consistently reported in comparative tables | Data not consistently reported in comparative tables | Data not consistently reported in comparative tables | - |

| Pentedrone | α-propyl | 0.21 | Data not consistently reported in comparative tables | 137.9 | 666 |

| Pentylone | α-propyl, βk-methylenedioxy | 0.51 | Data not consistently reported in comparative tables | Data not consistently reported in comparative tables | - |

| N-Ethylpentedrone (NEPD) | N-ethyl, α-propyl | Data not consistently reported in comparative tables | Data not consistently reported in comparative tables | Data not consistently reported in comparative tables | - |

| 4-Methylpentedrone (4-MPD) | 4-methyl, α-propyl | Data not consistently reported in comparative tables | Data not consistently reported in comparative tables | Data not consistently reported in comparative tables | - |

Note: This table is illustrative and based on data for related cathinone compounds to demonstrate the type of data generated in SAR studies. Specific IC50 values for a comprehensive N-phenylmethcathinone series are not available. The DAT/SERT ratio is a measure of selectivity for the dopamine transporter over the serotonin (B10506) transporter. A higher ratio indicates greater DAT selectivity. ub.edu

Key findings from SAR studies on the broader cathinone class suggest that:

N-ethyl substitution can increase potency at the dopamine transporter. ub.edu

Ring-substitution, such as with a methylenedioxy group, often increases potency at the serotonin transporter. acs.org

The length of the α-alkyl chain influences potency, with some studies showing an optimal length for DAT inhibition. nih.gov

Halogenation of the phenyl ring can increase affinity for SERT. acs.org

Computational Chemistry and Molecular Docking Studies of this compound and Analogues

Computational chemistry and molecular docking are powerful tools used to complement experimental SAR studies. These methods provide insights into the putative binding modes of N-phenylmethcathinone analogues at the molecular level within the binding pockets of monoamine transporters.

Homology models of the human dopamine, norepinephrine (B1679862), and serotonin transporters are often used in these studies, as the crystal structures of these transporters can be difficult to obtain. By docking various N-phenylmethcathinone analogues into the active sites of these transporter models, researchers can predict the binding affinities and identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. nih.gov

For instance, molecular docking studies on other cathinones have revealed that the orientation of the molecule within the binding pocket and its interactions with specific amino acid residues are critical for its activity. nih.gov These studies can help to rationalize the observed SAR and guide the design of new analogues with improved potency or selectivity. For example, computational models can predict how different substituents on the phenyl ring or alterations to the N-alkyl group might affect the binding orientation and affinity of the compound for the transporter.

While specific molecular docking studies focused exclusively on a series of N-phenylmethcathinone analogues are not widely published, the general principles derived from computational studies of other monoamine transporter inhibitors are applicable. These studies consistently highlight the importance of interactions with key residues in the transmembrane domains of the transporters. nih.gov

Design and Synthesis of Novel this compound Analogues for SAR Elucidation

The design of novel N-phenylmethcathinone analogues for SAR studies is a rational process guided by existing SAR data and computational modeling. The goal is to create a series of compounds with systematic structural variations to probe the chemical space around the parent molecule.

The synthesis of these analogues typically involves multi-step organic chemistry procedures. A common synthetic route to cathinone derivatives starts from a substituted propiophenone (B1677668), which can be brominated at the α-position and then reacted with the desired amine to introduce the N-substituents. For N-phenylmethcathinone analogues, this would involve reacting the α-bromo-propiophenone intermediate with N-methylaniline or a substituted N-alkylaniline.

The general synthetic strategies for producing cathinone derivatives are well-established, allowing for the creation of a diverse library of analogues for pharmacological evaluation. mdpi.comnih.gov The synthesis of enantiomerically pure compounds is also important, as the stereochemistry of the α-carbon can significantly impact pharmacological activity. nih.gov

Forensic Chemistry and Detection of N Phenylmethcathinone Hydrochloride in Non Clinical Matrices

Methodologies for N-Phenylmethcathinone Hydrochloride Detection in Seized Drug Samples

The analysis of seized drug samples suspected of containing this compound involves a multi-step approach, typically beginning with presumptive tests followed by confirmatory analyses. Seized materials can appear in various forms, including powders, tablets, capsules, or liquids, necessitating specific sample preparation protocols. cfsre.org

Sample Preparation:

Powders: A solution is typically prepared by dissolving a measured amount of the homogenized powder in a solvent like methanol (B129727) to a concentration of approximately 1 mg/mL. unodc.org

Tablets and Capsules: A representative number of tablets are ground into a fine powder, or the contents of several capsules are combined. A solution is then prepared as with powders. unodc.org

Liquids: The liquid sample is diluted with an appropriate solvent, such as methanol. unodc.org

Presumptive Testing: Presumptive tests offer a preliminary, non-specific indication of the class of compound present. unodc.org For synthetic cathinones, color tests are commonly used. While not identifying a specific compound, they can suggest the presence of a cathinone (B1664624) derivative, guiding further confirmatory testing. The Zimmerman test, for instance, is known to produce a clear response for many synthetic cathinones. unodc.org

Confirmatory Analysis: To definitively identify this compound, forensic laboratories employ more sophisticated, structure-specific analytical techniques. The combination of a separation method with a detection method, known as a hyphenated technique, is standard practice. unodc.org The goal is to determine at least two uncorrelated parameters, one of which must provide structural information about the molecule. unodc.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique in forensic drug analysis. unodc.org It separates the compound from other substances in the sample based on its volatility and interaction with a stationary phase (gas chromatography) and then fragments the molecule, creating a unique mass spectrum that serves as a chemical fingerprint for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are not sufficiently volatile or are thermally unstable, LC-MS is preferred. researchgate.net High-resolution mass spectrometry (HRMS) coupled with liquid chromatography can provide highly accurate mass measurements of the parent molecule and its fragments, allowing for the determination of its elemental composition. researchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR): This technique analyzes the interaction of infrared radiation with the sample. The resulting spectrum shows absorption bands corresponding to the specific vibrational frequencies of the chemical bonds within the N-phenylmethcathinone molecule, providing a unique structural fingerprint. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. researchgate.net It is particularly useful for distinguishing between isomers, which can be challenging with other methods. researchgate.net

The combination of multiple analytical techniques is highly recommended to ensure accurate and reliable identification, especially when dealing with new or unknown substances. cfsre.org

| Analytical Technique | Principle | Application in Seized Sample Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and generates a mass spectrum based on fragmentation patterns. unodc.org | Confirmatory identification of the specific cathinone derivative. Provides chromatographic and mass fragmentation data. unodc.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS) | Separates compounds in the liquid phase and provides mass data. HRMS offers high-accuracy mass measurements. researchgate.net | Identification of non-volatile or thermally labile compounds. researchgate.net Elucidation of elemental composition. researchgate.net |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by chemical bonds, creating a unique spectral fingerprint. researchgate.net | Confirmatory identification and structural elucidation. Non-destructive. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses the magnetic properties of atomic nuclei to provide detailed structural information. researchgate.net | Unambiguous structure elucidation, particularly for identifying specific isomers. researchgate.net |

Analysis of this compound in Chemical Reference Materials

Chemical reference materials, particularly Certified Reference Materials (CRMs), are essential for the quality control and assurance of analytical results in forensic laboratories. sigmaaldrich.comsigmaaldrich.com A CRM for this compound is a highly purified and well-characterized substance, manufactured under stringent ISO 17034 standards and tested in a laboratory accredited to ISO/IEC 17025. caymanchem.comlgcstandards.com

The analysis of an this compound CRM serves to confirm its identity, purity, and concentration. This process utilizes the same confirmatory analytical techniques described for seized samples (GC-MS, LC-MS, FTIR, NMR). However, the focus is on rigorous quantitative analysis and characterization.

Key Analytical Procedures for CRMs:

Identity Confirmation: A combination of techniques like MS, NMR, and FTIR is used to unequivocally confirm the chemical structure of this compound.

Purity Determination: Quantitative techniques, such as High-Performance Liquid Chromatography (HPLC) with a universal detector or quantitative NMR (qNMR), are used to determine the purity of the material. This involves identifying and quantifying any impurities present, which could include residual solvents, starting materials from the synthesis, or degradation products.